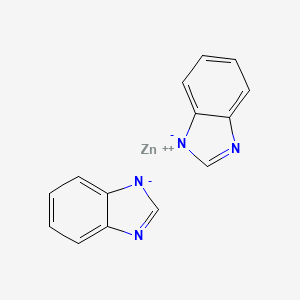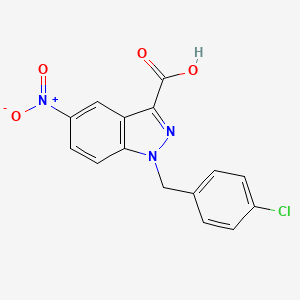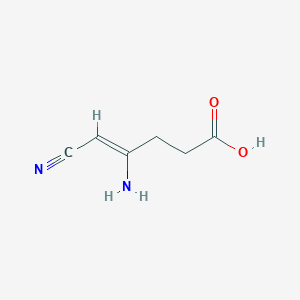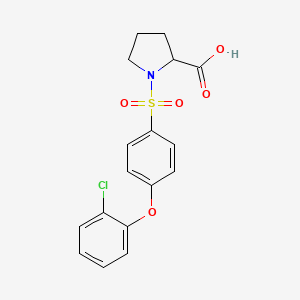
((4-(2-Chlorophenoxy)phenyl)sulfonyl)proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-(2-Chlorophenoxy)phenyl)sulfonyl)proline is a chemical compound that features a proline moiety attached to a sulfonyl group, which is further connected to a phenyl ring substituted with a 2-chlorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)proline typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with a suitable phenyl halide under basic conditions to form the 2-chlorophenoxy intermediate.
Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base, such as triethylamine, to form the sulfonylated phenyl compound.
Coupling with Proline: The final step involves coupling the sulfonylated phenyl compound with proline using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
((4-(2-Chlorophenoxy)phenyl)sulfonyl)proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
((4-(2-Chlorophenoxy)phenyl)sulfonyl)proline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)proline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl and proline moieties contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine
- ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine
- ((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine
Uniqueness
((4-(2-Chlorophenoxy)phenyl)sulfonyl)proline is unique due to the presence of the proline moiety, which imparts distinct structural and functional properties compared to other similar compounds. The proline ring can influence the compound’s conformational flexibility and binding interactions, making it a valuable scaffold for drug design and development.
Propiedades
Fórmula molecular |
C17H16ClNO5S |
|---|---|
Peso molecular |
381.8 g/mol |
Nombre IUPAC |
1-[4-(2-chlorophenoxy)phenyl]sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H16ClNO5S/c18-14-4-1-2-6-16(14)24-12-7-9-13(10-8-12)25(22,23)19-11-3-5-15(19)17(20)21/h1-2,4,6-10,15H,3,5,11H2,(H,20,21) |
Clave InChI |
CVJZWTUKGIONTK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


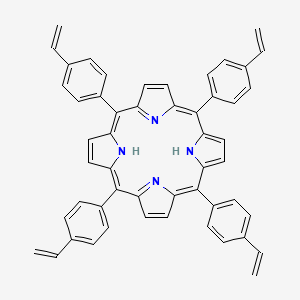

![1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727412.png)
![5-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13727418.png)
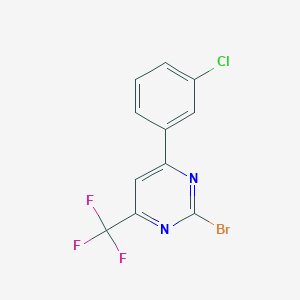
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B13727422.png)
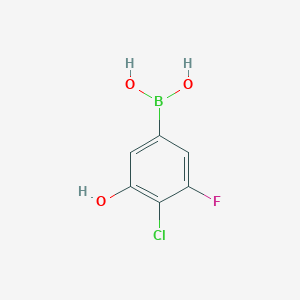
![5-(Azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine oxalate](/img/structure/B13727441.png)
![Oxazolo[4,5-c]quinoline-2-thiol](/img/structure/B13727447.png)
